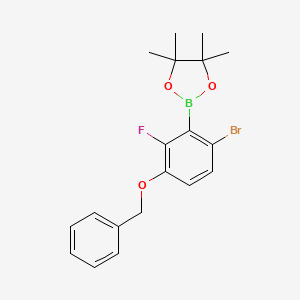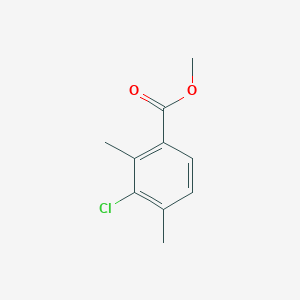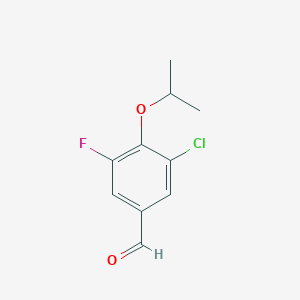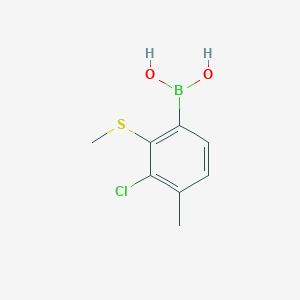
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester is a compound that is considered significant in the field of biomedicine. It exhibits effectiveness in combating various ailments including cancer, diabetes, and inflammatory diseases .
Molecular Structure Analysis
The empirical formula of this compound is C19H23BO3, and it has a molecular weight of 310.20 g/mol .Chemical Reactions Analysis
The hydrolysis of phenylboronic pinacol esters, including this compound, is influenced by the pH and the substituents in the aromatic ring . The reaction rate is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
Phenylboronic acid and its esters, including this compound, have varying solubilities in different solvents. For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .Mécanisme D'action
Target of Action
Boronic acid esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid esters are generally known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl or vinyl halide .
Biochemical Pathways
The suzuki–miyaura reaction, in which boronic acid esters are commonly used, plays a crucial role in the synthesis of various biologically active compounds, impacting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of boronic acid esters can be influenced by various factors, including their chemical structure and the physiological conditions they encounter .
Result of Action
The products of the suzuki–miyaura reaction, facilitated by boronic acid esters, are often biologically active compounds that can exert various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . Furthermore, safety data suggests that dust formation should be avoided and that the compound may cause skin and eye irritation, as well as respiratory irritation .
Avantages Et Limitations Des Expériences En Laboratoire
3-BFBAPE has a number of advantages and limitations for laboratory experiments. One of the major advantages is its versatility, which makes it a valuable tool in a variety of different scientific research fields. It is also relatively easy to synthesize, making it a popular choice for the synthesis of a variety of different compounds. However, 3-BFBAPE is not without its limitations. It is a relatively expensive reagent, and it can be difficult to store and handle due to its sensitivity to moisture and light.
Orientations Futures
The potential future directions for 3-BFBAPE are numerous. One of the most promising areas of research is the development of new synthesis methods for the compound. In addition, further research is needed to understand the biochemical and physiological effects of 3-BFBAPE and to develop new applications for the compound. Finally, further research is needed to understand the mechanism of action of 3-BFBAPE and to develop new catalysts for organic synthesis.
Méthodes De Synthèse
The synthesis of 3-BFBAPE has been studied extensively and is relatively straightforward. The most common method involves the reaction of 6-bromo-2-fluorophenylboronic acid with benzyl bromide in the presence of a palladium catalyst. This reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature. The reaction is then quenched with a pinacol ester, such as pinacolone, to yield 3-BFBAPE. This method is simple and efficient, making it a popular choice for the synthesis of 3-BFBAPE.
Applications De Recherche Scientifique
3-BFBAPE is a valuable tool in the laboratory due to its wide range of applications. It has been used in a variety of different scientific research fields, including medicinal chemistry, organic synthesis, and drug discovery. 3-BFBAPE has been used to synthesize a variety of different compounds, including peptides, heterocycles, and small molecules. It has also been used to prepare fluorinated compounds, which can be used in drug discovery and medicinal chemistry. In addition, 3-BFBAPE has been used to prepare a variety of different catalysts, which can be used in organic synthesis.
Propriétés
IUPAC Name |
2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDXELPQZNTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














